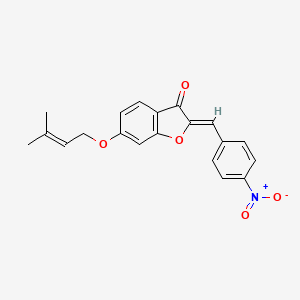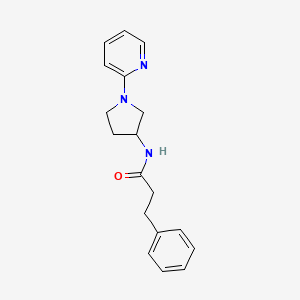
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic compound known for its intricate structure and diverse applications. Its unique molecular architecture, combining indole, thiazole, and pyridine moieties, lends itself to various chemical reactions and research applications, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step synthetic procedures. One common method starts with the synthesis of the indole core, followed by functionalization to incorporate the 2-methoxyethyl group. The thiazole ring is then constructed through a cyclization reaction, and the final product is achieved by coupling the indole-thiazole intermediate with pyridin-3-ylmethylamine under suitable reaction conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production often requires optimization of reaction conditions to improve yield and purity. This involves fine-tuning parameters such as temperature, solvent choice, and reaction time. Catalysts and other reagents may be used to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups within the molecule to higher oxidation states.
Reduction: Typically involving the indole or thiazole rings.
Substitution: Commonly occurring at the pyridine or indole moieties.
Common Reagents and Conditions
Typical reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions vary but often involve moderate temperatures and solvents such as dichloromethane or ethanol.
Major Products Formed
The major products from these reactions depend on the type of reaction and the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer and infectious diseases.
Industry: Utilized in the synthesis of specialized materials and compounds.
作用機序
The mechanism by which 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. For instance, it may interfere with DNA replication in cancer cells or inhibit enzyme activity in bacterial pathogens.
類似化合物との比較
When compared to similar compounds, 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide stands out due to its unique combination of structural features and functional groups. Similar compounds include:
1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide: Differing in the position of the pyridine group.
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide: Variation in the indole ring position.
2-(1-ethyl-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide: Featuring an ethyl group instead of the 2-methoxyethyl group.
特性
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-27-10-9-25-18-7-3-2-6-16(18)11-19(25)21-24-17(14-28-21)20(26)23-13-15-5-4-8-22-12-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHGRJIHSNDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2762849.png)


![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2762858.png)


![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/new.no-structure.jpg)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)



